![molecular formula C13H9F3N2O4S B5113637 N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide, commonly referred to as NTFPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.
Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial activity . The study found that 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, a derivative of the compound, exhibited the highest activity .
Antimicrobial Agents
Sulfonamides, which include this compound, are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . They are a common substructure present in a large number of active pharmaceutical ingredients .
Drug Intermediates
The sulfonamide unit, which is part of this compound, is of great importance in medicinal chemistry . It has been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Nanoparticle Synthesis
While there’s no direct evidence of this compound being used in nanoparticle synthesis, sulfonamides and their derivatives have been explored in the field of nanotechnology . They could potentially be used in the green synthesis of nanoparticles, given their biological importance and chemical applications .
Chemical Research
This compound is available from chemical suppliers, suggesting its use in chemical research . However, the specific details of its use in this context are not readily available.
Biological Research
Given the biological activities of sulfonamides, this compound could potentially be used in biological research . Its derivatives could be synthesized and tested for various biological activities.
properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRBZZURZKHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide |
Synthesis routes and methods
Procedure details
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